盐酸格拉尼色隆

描述

Granisetron HCl is a serotonin-3 (5-HT3) receptor antagonist . It blocks the actions of chemicals in the body that can trigger nausea and vomiting . Granisetron HCl is used to prevent nausea and vomiting that may be caused by medicine to treat cancer (chemotherapy or radiation) .

Synthesis Analysis

Granisetron HCl’s stress degradation and analysis in the presence of its degradation products have been studied . Forced degradation studies were conducted on bulk sample using acidic, alkaline, oxidative, heat, and photolytic conditions . Granisetron was found to be relatively unstable under acidic, alkaline, and oxidative conditions .

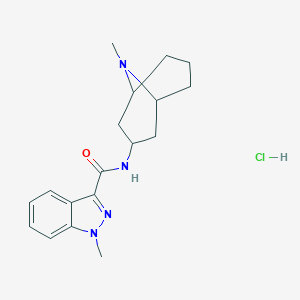

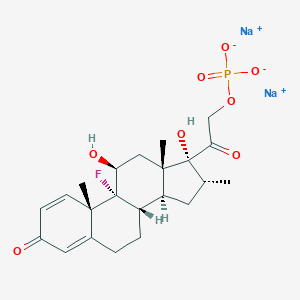

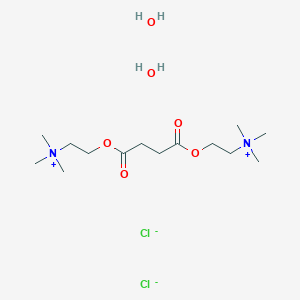

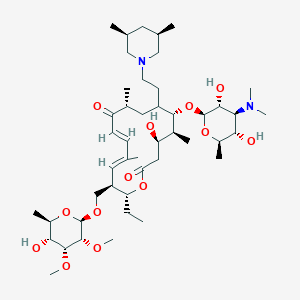

Molecular Structure Analysis

Granisetron HCl is an indazole derivative . Its chemical formula is C18H24N4O and its molecular weight is 348.9 g/mol . It has its receptors both centrally and in the gastrointestinal tract .

Chemical Reactions Analysis

Granisetron HCl’s stress degradation has been studied under various conditions . It was found to be relatively unstable under acidic, alkaline, and oxidative conditions . The separation of granisetron and its degradation products was achieved using a Nova-Pak C8 column and acetonitrile-KH2PO4 25 mM (75:25, v/v) as mobile phase with UV detection at 305 nm .

Physical And Chemical Properties Analysis

Granisetron HCl is a white to off-white solid that is readily soluble in water and normal saline at 20°C . Its molecular formula is C18H24N4O.HCl and its molecular weight is 348.87 . It is soluble in water (80 mg/mL) and DMSO (4 mg/mL) .

科学研究应用

肠易激综合征 (IBS): 格拉尼色隆是一种 5HT3 受体拮抗剂,已发现可以降低肠易激综合征患者的直肠敏感性和餐后运动 (Prior & Read, 1993).

术后恶心呕吐 (PONV): 它可以有效预防 PONV,特别是在甲状腺切除术和中耳手术等手术后 (Kranke et al., 2000); (Fujii et al., 1998); (Fujii et al., 1997).

化疗引起的恶心呕吐: 格拉尼色隆可以显着减少癌症患者的恶心呕吐,尤其是在高剂量顺铂给药后 (Plosker & Goa, 1991).

舌下薄膜递送: 一项研究证明了使用基于可生物降解和水溶性聚合物的舌下薄膜有效递送盐酸格拉尼色隆 (Kalia et al., 2014).

记忆力改善: 格拉尼色隆已显示出改善空间识别和恐惧记忆中记忆获取的潜力,可能通过一氧化氮参与 (Javadi-Paydar et al., 2012).

代谢研究: 对其在人肝微粒体中的代谢的研究表明,格拉尼色隆代谢为 7-羟基和 9'-去甲基代谢物,其中 CYP3A3/4 发挥重要作用 (Bloomer et al., 1994).

联合治疗: 已将其与地塞米松联合使用以预防小儿手术后的呕吐 (Fujii et al., 1999).

药代动力学研究: 一项研究评估了作为静脉输液给药时的安全性及药代动力学 (Carmichael et al., 2004).

过敏反应: 与盐酸昂丹司琼相反,格拉尼色隆在预防过敏反应方面可能更安全 (Demir et al., 2010).

分光光度分析: 一项研究开发了一种测定制药制剂中格拉尼色隆的方法 (Hewala et al., 2013).

心脏副作用: 一些研究指出,接受化疗的患者可能出现心脏副作用,如窦性心动过缓和房室传导阻滞 (Watanabe et al., 1995).

鼻吸收: 研究表明,格拉尼色隆通过鼻腔途径吸收良好 (Woo, 2007).

生物等效性研究: 一项研究发现,盐酸格拉尼色隆口崩片和国产格拉尼色隆片剂具有生物等效性 (Jiang Zhi-wen, 2011).

安全和危害

Granisetron HCl can cause skin irritation and serious eye irritation . It is suspected of damaging fertility or the unborn child . It may cause damage to organs and is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye .

属性

IUPAC Name |

1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZRTBKYBJRGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Granisetron hydrochloride | |

CAS RN |

107007-99-8 | |

| Record name | Granisetron hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Granisetron hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

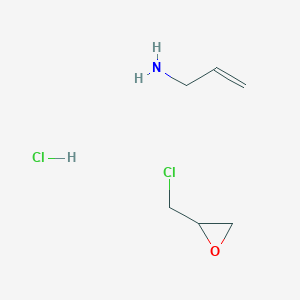

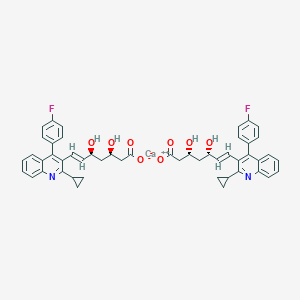

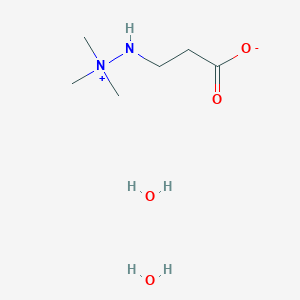

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

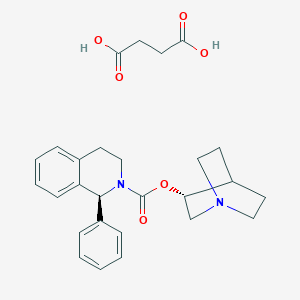

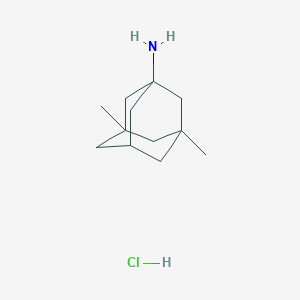

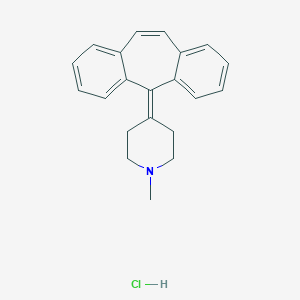

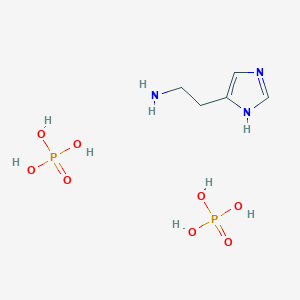

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)